Cas no 1486768-81-3 (4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid)

4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid
- 1486768-81-3
- F1911-4335
- AKOS013253588
- EN300-1454123
-
- Inchi: 1S/C13H15NO4/c15-13(16)10-7-14-6-9(10)8-1-2-11-12(5-8)18-4-3-17-11/h1-2,5,9-10,14H,3-4,6-7H2,(H,15,16)
- InChI Key: AQEWMHVQDVFJLS-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC(=CC1=2)C1CNCC1C(=O)O
Computed Properties
- Exact Mass: 249.10010796g/mol
- Monoisotopic Mass: 249.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8Ų
- XLogP3: -1.7
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454123-1.0g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid |
1486768-81-3 | 95.0% | 1.0g |
$842.0 | 2025-02-21 | |
Enamine | EN300-1454123-10.0g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid |
1486768-81-3 | 95.0% | 10.0g |
$3622.0 | 2025-02-21 | |
Enamine | EN300-1454123-2500mg |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid |
1486768-81-3 | 2500mg |
$1650.0 | 2023-09-29 | ||
Enamine | EN300-1454123-500mg |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid |
1486768-81-3 | 500mg |
$809.0 | 2023-09-29 | ||
Enamine | EN300-1454123-0.5g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid |
1486768-81-3 | 95.0% | 0.5g |
$809.0 | 2025-02-21 | |
Enamine | EN300-1454123-0.25g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid |
1486768-81-3 | 95.0% | 0.25g |
$774.0 | 2025-02-21 | |
Enamine | EN300-1454123-5.0g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid |
1486768-81-3 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 | |
Enamine | EN300-1454123-0.05g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid |
1486768-81-3 | 95.0% | 0.05g |
$707.0 | 2025-02-21 | |
Enamine | EN300-1454123-0.1g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid |
1486768-81-3 | 95.0% | 0.1g |
$741.0 | 2025-02-21 | |
Enamine | EN300-1454123-10000mg |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid |
1486768-81-3 | 10000mg |
$3622.0 | 2023-09-29 |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid Related Literature
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
Additional information on 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid
Introduction to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid (CAS No. 1486768-81-3)
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1486768-81-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its structural complexity and its potential applications in the development of novel therapeutic agents. The presence of both a dihydrobenzodioxin moiety and a pyrrolidine ring suggests a rich chemical diversity that can be exploited for various biological activities.
The dihydro-1,4-benzodioxin scaffold, also known as a tetrahydropyranocoumarin derivative, is a class of heterocyclic compounds that have shown promise in multiple pharmacological contexts. These structures are characterized by their ability to undergo significant conformational changes, which can influence their interactions with biological targets. In particular, the 6-position of the benzodioxin ring is a key functional site that can be modified to enhance or alter biological activity. This feature makes 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid a versatile intermediate for further derivatization and functionalization.
The pyrrolidine component of the molecule adds another layer of complexity and potential utility. Pyrrolidine rings are common motifs in biologically active compounds, often serving as privileged scaffolds in drug design. Their three-membered structure allows for favorable interactions with biological targets due to their ability to adopt specific conformations that complement enzyme or receptor binding sites. The carboxylic acid group at the 3-position of the pyrrolidine ring further enhances the molecule's potential as a pharmacophore by providing opportunities for hydrogen bonding and ionic interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to more effectively predict and design the biological activities of complex molecules like 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid. These tools allow for the rapid screening of virtual libraries of compounds, identifying those with high binding affinity and selectivity for specific targets. Such computational approaches have been instrumental in accelerating the discovery process for new therapeutic agents.
In parallel, experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided invaluable insights into the three-dimensional structures of these molecules and their interactions with biological targets. High-resolution structural data are crucial for understanding how these compounds exert their effects at the molecular level. For instance, detailed structural information can reveal key interactions between 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid and target proteins or enzymes, guiding medicinal chemists in optimizing potency and selectivity.
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid presents unique challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in addressing these challenges. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled the efficient construction of intricate heterocyclic systems. These advances have not only simplified the synthesis of this compound but also opened up new possibilities for generating structurally diverse derivatives.
The potential applications of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid span multiple therapeutic areas. Its structural features suggest that it may exhibit activities relevant to neurological disorders, inflammation, and cancer biology. For example, the benzodioxin moiety has been associated with potential neuroprotective effects in certain contexts, while the pyrrolidine ring is often found in compounds with anti-inflammatory properties. Additionally, modifications at the 6-position of the benzodioxin ring could lead to novel chemotherapeutic agents capable of targeting specific cancer pathways.
Current research is exploring various derivatives of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid to enhance their pharmacological profiles. By systematically modifying different functional groups within the molecule, researchers aim to identify analogs with improved potency, selectivity, and pharmacokinetic properties. Such efforts are critical for translating promising candidates into viable therapeutic agents that can address unmet medical needs.
The integration of traditional synthetic chemistry with cutting-edge computational tools has transformed how new drugs are discovered and developed. This interdisciplinary approach has been particularly effective in tackling complex biological problems that require multifaceted solutions. The case of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylic acid exemplifies how combining experimental expertise with advanced computational methods can lead to innovative breakthroughs in drug discovery.
As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact with them in precise ways. The continued exploration of structures like 4-(2,3-dihydro-1,4-benzodioxin-6-y l)pyrrolidine - 3 - carboxylic acid holds great promise for advancing our knowledge in medicinal chemistry and unlocking new therapeutic possibilities.
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